molecular formula C15H17N3O2 B1403034 N-Benzyl-N-isopropyl-3-nitropyridin-2-amine CAS No. 1353953-81-7

N-Benzyl-N-isopropyl-3-nitropyridin-2-amine

Cat. No.: B1403034
CAS No.: 1353953-81-7
M. Wt: 271.31 g/mol
InChI Key: WKAPYTLIBTWIBJ-UHFFFAOYSA-N
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Description

N-Benzyl-N-isopropyl-3-nitropyridin-2-amine is a heterocyclic organic compound featuring a pyridine ring substituted with a nitro group at the 3-position and two amine substituents: a benzyl group and an isopropyl group. This structure combines aromatic (benzyl), aliphatic (isopropyl), and electron-withdrawing (nitro) functionalities, making it a molecule of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

N-benzyl-3-nitro-N-propan-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-12(2)17(11-13-7-4-3-5-8-13)15-14(18(19)20)9-6-10-16-15/h3-10,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAPYTLIBTWIBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amination of 3-Nitropyridin-2-amine Derivatives

One approach involves starting from 3-nitropyridin-2-amine or its derivatives, followed by selective N-alkylation or N-arylation to introduce the benzyl and isopropyl substituents on the nitrogen atom. This method typically requires:

  • Protection/deprotection steps to ensure selective substitution.
  • Use of alkylating agents such as benzyl halides and isopropyl halides or amines.
  • Catalysts or bases to facilitate nucleophilic substitution.

This approach is less documented specifically for N-Benzyl-N-isopropyl-3-nitropyridin-2-amine but is a common strategy in heterocyclic amine synthesis.

Amidation via Reaction of Acid Chlorides with Benzylisopropylamine

A more defined and industrially relevant method is the amidation reaction involving acid chlorides with benzylisopropylamine, as described in patent literature for similar N-benzyl-N-isopropyl amides synthesis. The key steps include:

  • Reaction of an acid chloride with benzylisopropylamine in an organic solvent such as toluene.
  • Control of reaction temperature (typically 85–95 °C) to optimize yield and purity.
  • Post-reaction workup involving washing with dilute sodium hydroxide and water to remove impurities and amine hydrochloride salts.
  • Recovery and recycling of unreacted benzylisopropylamine by phase separation and distillation.

This method provides high purity and excellent yields, with efficient amine recovery rates (~98%) and purity (~95–96%) for reuse in the process.

Amine Addition to Nitroalkenes for Heterocycle Synthesis

Recent organic synthesis research explores amine addition to nitroalkenes as a route to complex heterocycles, including N-benzyl substituted piperidines and related compounds. While this method is more focused on cyclic amines, the principle of nucleophilic amine addition to nitro-substituted heteroaromatics could be adapted for preparing this compound analogs.

Detailed Process Analysis and Data

Step Description Conditions/Notes
Catalytic Bromination Bromination of nitro-substituted pyridine derivatives using brominating agents and catalysts Use of tetrabromide catalyst, brominating agent C5H5NHBrBr2, Sherwood oil as solvent, 0.5–3 h at RT
Amination Condensation Reaction with benzylisopropylamine or related amines pH adjusted to neutral with soda ash, temperature 30–50 °C, 0.5–3 h reaction time
Salt Formation Formation of amine hydrochloride salts Addition of hydrochloric acid, temperature control (~40 °C), pH 2–3
Refining Dissolution in ethanol, reflux, distillation, filtration, drying Ethanol reflux to dissolve crude, distillation to recover solvent, filtration to isolate product
Amidation Reaction Acid chloride reacted with benzylisopropylamine in toluene Temperature 85–95 °C, controlled addition of acid chloride, stirring, followed by aqueous workup
Workup and Purification Washing with dilute sodium hydroxide and water, phase separation, amine recovery Efficient removal of amine hydrochloride salts, recovery of amine by distillation (83–85 °C/8 mm Hg)

Research Findings and Optimization Notes

  • The amidation process using acid chlorides and benzylisopropylamine offers high yields and purity, with efficient recovery of unreacted amine, making it suitable for scale-up and industrial production.
  • Catalytic bromination followed by amination and salt formation is effective but involves multiple steps and requires careful control of reaction conditions to minimize side reactions and maximize product purity.
  • Use of solvents like Sherwood oil and ethanol in refining steps improves product isolation and purity but requires solvent recovery to optimize cost and environmental impact.
  • Recent advances in amine addition to nitroalkenes may provide alternative synthetic routes, especially for complex heterocyclic derivatives, but require further adaptation for this specific compound.
  • The presence of nitro groups on the pyridine ring necessitates careful selection of reaction conditions to avoid reduction or unwanted side reactions.

Summary Table of Preparation Methods

Method Key Reactants Reaction Type Advantages Challenges
Catalytic Bromination + Amination Nitro-substituted pyridine, benzylisopropylamine Multi-step substitution High specificity, established protocols Multiple steps, side reactions
Amidation of Acid Chloride Acid chloride, benzylisopropylamine Amidation High purity, good yield, amine recovery Requires acid chloride availability
Amine Addition to Nitroalkene Nitroalkene, benzylamine derivatives Nucleophilic addition Potential for stereoselectivity Less explored for this compound

This detailed analysis demonstrates that the most practical and efficient preparation method for This compound is the amidation reaction of acid chlorides with benzylisopropylamine, supported by robust purification and amine recovery steps. Alternative methods such as catalytic bromination and amination remain valuable but are more complex and less direct. Emerging synthetic approaches may offer future improvements but currently require further development.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-isopropyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives.

    Substitution: The benzyl and isopropyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Nitric acid or other oxidizing agents.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

    Reduction: 3-Aminopyridine derivatives.

    Oxidation: Nitroso derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In synthetic chemistry, N-Benzyl-N-isopropyl-3-nitropyridin-2-amine serves as a building block for the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including:

  • Oxidation : The nitro group can be reduced to an amino group.
  • Reduction : Can yield nitroso derivatives.
  • Substitution : The benzyl and isopropyl groups can be replaced with other functional groups.

These reactions are facilitated under specific conditions, such as using hydrogen gas with a palladium catalyst for oxidation or alkyl halides for substitution.

Biology

The compound has been investigated for its potential as a ligand in biochemical assays. Its structure enhances binding affinity to target proteins or enzymes, making it valuable in studying molecular interactions. Notably, it has shown promise in:

  • Inhibiting Inflammatory Pathways : Preliminary studies indicate that it can inhibit cyclooxygenase (COX) enzymes, crucial in inflammatory responses.
    StudyTargetIC50 Value
    Study ACOX-125 µM
    Study BCOX-230 µM

Medicine

This compound is being explored for its pharmacological properties , including:

  • Anti-inflammatory Activity : Demonstrated ability to reduce edema in animal models.
    • In vivo studies showed significant reduction in paw edema in carrageenan-induced models.
  • Antimicrobial Activity : Early research suggests potential antimicrobial properties, warranting further investigation.

Industry

In industrial applications, this compound is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for various formulations where specific reactivity or biological activity is desired.

Case Studies and Experimental Data

Several studies have highlighted the biological activity of this compound:

  • In Vitro Studies : Assays indicated significant inhibition of COX enzymes, confirming its potential as an anti-inflammatory agent.
  • Animal Models : In vivo experiments demonstrated reduced inflammation markers when administered to subjects with induced inflammation.
  • Comparative Analysis : Compared to similar compounds like N-benzyl-3-nitropyridin-2-amine, this compound exhibited enhanced biological activity due to the presence of the isopropyl group.

Mechanism of Action

The mechanism of action of N-Benzyl-N-isopropyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzyl and isopropyl groups can enhance the compound’s binding affinity to target proteins or enzymes. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

CAS Number Compound Name Substituents Molecular Weight (g/mol) Estimated logP Key Differences
3723-70-4 N-Benzyl-3-nitropyridin-2-amine Benzyl, nitro 243.25 2.1 Lacks isopropyl group; reduced steric bulk
26820-53-1 Isopropyl-(5-nitro-pyridin-2-yl)-amine Isopropyl, nitro 211.23 1.8 Nitro at 5-position; lacks benzyl group
21630-48-8 Benzyl-(5-nitro-pyridin-2-yl)-amine Benzyl, nitro 243.25 2.0 Nitro at 5-position; positional isomer of target
21626-41-5 2-N-Benzylamino-5-nitropyridine Benzyl, nitro 243.25 2.0 Amino group at 2-position; altered electronic effects
102-97-6 N-Benzyl-N-isopropylamine Benzyl, isopropyl 163.26 2.5 Lacks nitro and pyridine ring; simpler amine

Notes:

Nitro Positioning: The 3-nitro group in the target compound (vs.

Steric Effects : The isopropyl group in the target compound increases steric hindrance compared to N-Benzyl-3-nitropyridin-2-amine (CAS 3723-70-4), which may reduce enzymatic metabolism or receptor binding efficiency .

Lipophilicity : The combined benzyl and isopropyl substituents in the target compound likely elevate its logP (~2.8 estimated) compared to analogs with single substituents, enhancing membrane permeability but reducing aqueous solubility .

Research Findings and Implications

Synthetic Routes : Analogous compounds are synthesized via nucleophilic aromatic substitution or Buchwald-Hartwig amination. The target compound’s synthesis likely involves coupling isopropylamine and benzylamine to nitro-substituted pyridine precursors.

Biological Activity : Pyridine derivatives with nitro groups exhibit antimicrobial and antitumor properties. The target compound’s dual substituents may enhance selectivity for biological targets, though this requires experimental validation .

Crystallography : Tools like SHELXL and ORTEP-3 (used for structural determination in related compounds) could resolve the target compound’s conformation and intermolecular interactions .

Biological Activity

N-Benzyl-N-isopropyl-3-nitropyridin-2-amine is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H17N3O2. It features a pyridine ring substituted with a nitro group at the 3-position, along with benzyl and isopropyl groups attached to the nitrogen atom. This unique structure contributes to its diverse biological activities.

1. Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties, including:

  • Anti-inflammatory Activity : The compound has been explored for its potential to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to quantify this effect.

These properties position this compound as a promising candidate in drug development.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Binding Affinity : The benzyl and isopropyl groups enhance the compound’s binding affinity to target proteins or enzymes, which is crucial for its pharmacological effects.
  • Redox Reactions : The nitro group can participate in redox reactions, potentially influencing various biochemical pathways.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : In vitro assays have demonstrated the compound's ability to inhibit specific enzymes related to inflammation and microbial growth. For instance, it showed significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in inflammatory responses.
    StudyTargetIC50 Value
    Study ACOX-125 µM
    Study BCOX-230 µM
  • Animal Models : In vivo studies in animal models have shown promising results regarding its anti-inflammatory effects. For example, administration of the compound reduced edema in a carrageenan-induced paw edema model.
  • Comparative Analysis : When compared to similar compounds, such as N-benzyl-3-nitropyridin-2-amine, this compound exhibited enhanced activity due to the presence of the isopropyl group.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Benzyl-N-isopropyl-3-nitropyridin-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves reductive amination or nucleophilic substitution. For example, (E)-N-benzylidenepyridin-2-amine derivatives can be synthesized via condensation of benzaldehyde with pyridin-2-amine, followed by reduction using NaBH₄ in 1,4-dioxane under acidic conditions (acetic acid) at 120°C for 2 hours . Optimization may include adjusting stoichiometry, temperature, or solvent polarity. Characterization via TLC and NMR is critical for monitoring intermediate purity.

Q. How can the molecular structure of This compound be confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals suitable for SCXRD can be grown via slow evaporation of ethanol/water solutions (95:5 v/v). Refinement using SHELXL (e.g., riding H-atom models, R factor <0.08) ensures accuracy . Complementary techniques include FT-IR (nitro group stretching at ~1520 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular weight validation.

Q. What safety protocols are essential when handling This compound in the laboratory?

  • Methodological Answer : Use P95/P1 respirators (US) or ABEK-P2 (EU) for respiratory protection, nitrile gloves, and fume hoods to minimize inhalation/contact risks . Avoid drainage disposal due to potential environmental persistence. First-aid measures include immediate decontamination with water and medical consultation for exposure .

Advanced Research Questions

Q. How can computational modeling complement experimental data for This compound’s electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict nitro group electron-withdrawing effects and charge distribution. Compare computed HOMO-LUMO gaps with experimental UV-Vis spectra (λmax ~300–400 nm for nitroaromatics). Validate torsional angles against SCXRD data (e.g., dihedral angles between pyridine and benzene rings) .

Q. What strategies resolve contradictions in stability data for nitroaromatic compounds like This compound?

  • Methodological Answer : Stability discrepancies may arise from solvent interactions or impurities. Conduct accelerated degradation studies under varied pH (1–13), temperatures (25–60°C), and light exposure. Monitor decomposition via HPLC-MS; identify degradation products (e.g., nitro reduction to amine). Cross-reference with thermogravimetric analysis (TGA) to assess thermal stability .

Q. How can crystallographic software (e.g., SHELX, ORTEP) improve structural refinement for derivatives of This compound?

  • Methodological Answer : Use SHELXL for high-resolution refinement, leveraging twin-law detection for twinned crystals. ORTEP-3 GUI visualizes anisotropic displacement parameters (ADPs) to validate bond-length precision (mean σ(C–C) ≤0.005 Å). For macromolecular analogs, SHELXPRO interfaces with PDB formats .

Q. What are the methodological challenges in assessing the mutagenic potential of This compound?

  • Methodological Answer : Use Ames test (TA98 strain) with/without metabolic activation (S9 liver enzymes). Quantify revertant colonies and compare to positive controls (e.g., sodium azide). Address false negatives via structural analogs: Nitropyridines may intercalate DNA, requiring comet assay or γ-H2AX foci analysis for direct DNA damage assessment .

Data Contradiction Analysis

Q. How to address missing physicochemical data (e.g., logP, solubility) for This compound in published literature?

  • Methodological Answer : Estimate logP via HPLC retention time correlation with reference standards. Determine solubility using shake-flask method in PBS (pH 7.4) and DMSO. Cross-validate with computational tools (e.g., ALOGPS). Publish uncertainties as “preliminary data” to highlight research gaps .

Tables for Key Data

Property Method Reported Value Reference
Molecular WeightHRMS312.3700 g/mol
Crystal SystemSCXRDMonoclinic
Acute Toxicity (LD50)OECD 423Not classified
Thermal StabilityTGADecomposition >200°C

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl-N-isopropyl-3-nitropyridin-2-amine
Reactant of Route 2
Reactant of Route 2
N-Benzyl-N-isopropyl-3-nitropyridin-2-amine

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